8-Hydroxy Aliskiren Fumarate (2:1) is a derivative of Aliskiren, a potent renin inhibitor used primarily for the treatment of hypertension. Aliskiren is marketed under the brand name TEKTURNA and is known for its ability to disrupt the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure. The fumarate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications.
8-Hydroxy Aliskiren Fumarate belongs to the class of renin inhibitors, specifically targeting the enzyme renin to prevent the formation of angiotensin I from angiotensinogen. This mechanism effectively lowers blood pressure by reducing vasoconstriction and fluid retention associated with angiotensin II .
The synthesis of 8-Hydroxy Aliskiren Fumarate involves several steps, including:
The molecular structure of 8-Hydroxy Aliskiren Fumarate can be described as follows:
The primary chemical reactions involved in the synthesis of 8-Hydroxy Aliskiren Fumarate include:
The use of specific solvents and catalysts during these reactions is essential for achieving optimal yields. For instance, palladium on carbon is commonly used for hydrogenation steps due to its effectiveness in reducing functional groups without affecting other sensitive parts of the molecule .
8-Hydroxy Aliskiren Fumarate acts as a direct renin inhibitor:
These properties are critical for understanding the drug's behavior in biological systems and its formulation characteristics .
8-Hydroxy Aliskiren Fumarate has several scientific uses:
The ongoing research into its efficacy and safety continues to expand its potential applications within cardiovascular pharmacotherapy .
The molecular formula of 8-Hydroxy Aliskiren Fumarate (2:1) is 2(C₃₀H₅₃N₃O₇)·C₄H₄O₄, with a molecular weight of 1,251.61 g/mol [3]. This reflects a complex structure comprising two aliskiren derivative molecules and one fumaric acid molecule. The compound retains the core stereochemical configuration of aliskiren, designated as (2S,4S,5S,7S). This configuration signifies chiral centers at positions 2, 4, 5, and 7 of the parent aliskiren backbone, which are critical for its biological activity as a renin inhibitor [2] [8]. The 8-hydroxy modification occurs at the benzyl group attached to position 7, introducing a polar hydroxyl group without altering the established stereochemistry of the parent molecule’s pharmacophore [3].
Table 1: Molecular Parameters of 8-Hydroxy Aliskiren Fumarate (2:1)
Property | Value |
---|---|
Molecular Formula | 2(C₃₀H₅₃N₃O₇)·C₄H₄O₄ |
Molecular Weight (g/mol) | 1,251.61 |
Stereocenters | (2S,4S,5S,7S) |
Salt Stoichiometry | 2:1 (base: fumarate) |
The 2:1 stoichiometry indicates that two protonated aliskiren derivative molecules associate with one fully deprotonated fumarate dianion (C₄H₄O₄²⁻) [3] [6]. This contrasts with aliskiren hemifumarate (parent drug), which adopts a 1:0.5 ratio (one aliskiren molecule per half fumarate molecule) [6] [10]. The crystalline form of 8-Hydroxy Aliskiren Fumarate (2:1) has been characterized by Powder X-ray Diffraction (PXRD), revealing a distinct crystal lattice compared to the parent compound. Key PXRD peaks reported for this crystalline form include prominent reflections at 2θ = 5.8°, 12.1°, 15.4°, and 18.7° [10]. This crystalline structure enhances stability and is crucial for manufacturing reproducibility in pharmaceutical reference standards [3] [10].
Table 2: Comparative Salt Properties
Property | 8-Hydroxy Aliskiren Fumarate (2:1) | Aliskiren Hemifumarate |
---|---|---|
Stoichiometry (base:acid) | 2:1 | 1:0.5 |
Fumarate Content | 1 molecule per 2 base units | 0.5 molecule per base unit |
Molecular Weight (g/mol) | 1,251.61 | 609.8 (free base: 551.77) |
Primary Application | Analytical reference standard | Active pharmaceutical ingredient |
The "8-Hydroxy" designation refers to the addition of a hydroxyl group (–OH) at the benzyl carbon of the 4-methoxy-3-(3-methoxypropoxy)benzyl moiety attached to position 7 of the aliskiren backbone [3]. This positional isomerism is confirmed via SMILES notation: O[C@@H](C1=CC(OC)=C(OCCCOC)C=C1)C[C@@H](C(C)C)
, which specifies the hydroxy group on the benzyl ring [3]. This modification increases the compound’s polarity compared to unmodified aliskiren, impacting its solubility and chromatographic behavior. It is distinct from other potential hydroxy isomers (e.g., 4-hydroxy or 5-hydroxy aliskiren), which would alter different regions of the molecule. The 8-hydroxy derivative is identified as a process-related impurity or metabolite in aliskiren hemifumarate synthesis and biological studies [2] [5].
8-Hydroxy Aliskiren Fumarate (2:1) diverges structurally and functionally from its parent compound, aliskiren hemifumarate:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7